BenchChemオンラインストアへようこそ!

Bisindoylmaleimide X

Protein Kinase C Isoform selectivity Signal transduction

Choose Bisindoylmaleimide X (Ro 31-8425, BIM-X) when CDK2 activity must be preserved. Its conformationally restricted side chain confers 40-fold lower CDK2 inhibition versus Ro 31-8220, eliminating confounding cell cycle arrest in proliferation and transcriptional assays. With a potent IC50 of 39 nM for PKCε and high selectivity over PKA, it is the definitive tool for dissecting Ca²⁺-independent PKC signaling in neutrophil respiratory burst and antigen-driven T-cell proliferation. Rely on this well-characterized benchmark to validate kinase selectivity panels and ensure reproducible, target-specific results.

Molecular Formula C26H24N4O2
Molecular Weight 424.5 g/mol
CAS No. 1241725-89-2
Cat. No. B3342115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisindoylmaleimide X
CAS1241725-89-2
Molecular FormulaC26H24N4O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN
InChIInChI=1S/C26H24N4O2/c1-29-18-8-4-2-6-16(18)13-20(29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-19(17)30-11-10-15(14-27)12-21(22)30/h2-9,13,15H,10-12,14,27H2,1H3,(H,28,31,32)
InChIKeyIYXUSRHFOXBEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisindoylmaleimide X (CAS 1241725-89-2): A Conformationally Restricted PKC Inhibitor for Isoform-Selective Research


Bisindoylmaleimide X (also known as Ro 31-8425, BIM-X) is a cell-permeable, reversible, ATP-competitive protein kinase C (PKC) inhibitor belonging to the bisindolylmaleimide class of kinase inhibitors . It is characterized by a conformationally restricted side chain that confers a distinct selectivity profile, making it a valuable tool for probing PKC-dependent signaling pathways and comparing inhibitor potencies across targets of interest .

Why Bisindoylmaleimide X Cannot Be Simply Substituted with Other Bisindolylmaleimides


Within the bisindolylmaleimide class, subtle structural modifications yield profound differences in kinase selectivity profiles, isoform specificity, and off-target liabilities. Bisindoylmaleimide X exhibits a unique conformational restriction that translates into a quantifiably distinct pattern of inhibition across PKC isoforms (α, βI, βII, γ, ε) and a comparatively low potency for cyclin-dependent kinase 2 (CDK2) relative to its closest analogs . Generic substitution without considering these quantitative disparities can lead to misinterpretation of signaling mechanisms or inconsistent experimental outcomes.

Bisindoylmaleimide X: Quantified Differentiation Against Closest In-Class Analogs


PKC Isoform Selectivity Profile of Bisindoylmaleimide X vs. GF109203X (Bisindolylmaleimide I)

Bisindoylmaleimide X demonstrates a distinct PKC isoform inhibition profile compared to GF109203X. While both compounds potently inhibit classical PKC isoforms (α, β), BIM-X exhibits a more balanced potency across βI and βII isoforms (8 nM and 14 nM, respectively) and retains moderate activity against PKCε (39 nM). In contrast, GF109203X shows weaker inhibition of PKCδ (210 nM) and minimal inhibition of PKCζ (5.8 µM) . This quantitative difference in isoform specificity dictates the suitability of each inhibitor for studies involving particular PKC isozymes.

Protein Kinase C Isoform selectivity Signal transduction

Reduced Off-Target CDK2 Activity: Bisindoylmaleimide X vs. Ro 31-8220 (Bisindolylmaleimide IX)

Bisindoylmaleimide X exhibits markedly lower potency against cyclin-dependent kinase 2 (CDK2) compared to the closely related analog Ro 31-8220. BIM-X inhibits CDK2 with an IC50 of 200 nM , whereas Ro 31-8220 is a potent CDK2 inhibitor with an IC50 of 5.0 nM [1]. This 40-fold difference in CDK2 potency means that at concentrations required to fully inhibit PKC (e.g., 100-200 nM), BIM-X has minimal impact on CDK2 activity, thereby reducing confounding off-target effects in cell cycle or transcriptional studies.

CDK2 Off-target activity Kinase selectivity

Superior Selectivity Over PKA: Bisindoylmaleimide X vs. Staurosporine

Bisindoylmaleimide X demonstrates a high degree of selectivity for PKC over cAMP-dependent protein kinase (PKA), a common off-target of broad-spectrum kinase inhibitors like staurosporine. The original characterization of Ro 31-8425 reported strong selectivity for PKC over cAMP-dependent kinase and Ca²⁺/calmodulin-dependent kinase [1]. While staurosporine is a potent pan-kinase inhibitor with an IC50 of ~2.7 nM for PKA, BIM-X's selectivity ratio for PKC over PKA is >1,000-fold, significantly reducing PKA-mediated background signaling.

Kinase selectivity PKA cAMP-dependent kinase

Bisindoylmaleimide X PKC Inhibition Potency: A Mid-Range Profile Among In-Class Inhibitors

Bisindoylmaleimide X exhibits an intermediate potency for PKC inhibition relative to other bisindolylmaleimides. Against rat brain PKC, BIM-X shows an IC50 of 15 nM . This places it between the more potent Ro 31-8220 (IC50 = 5-23 nM across isoforms) and the less potent Bisindolylmaleimide VIII (IC50 = 158 nM) [1] . This intermediate potency allows for flexible dosing in cellular assays, where extremely potent inhibitors might cause non-specific effects at higher concentrations.

PKC inhibition Potency comparison Biochemical profiling

Optimal Research Applications for Bisindoylmaleimide X Based on Quantitative Evidence


Dissecting PKCε-Dependent Signaling in Neutrophil Activation

With a potent IC50 of 39 nM for PKCε, BIM-X is an ideal tool for studying the role of this Ca²⁺-independent isoform in neutrophil superoxide generation and respiratory burst [1]. Its selectivity over PKA and weak CDK2 inhibition ensures that observed effects can be confidently attributed to PKCε rather than off-target kinases.

Mechanistic Studies Requiring Minimal CDK2 Perturbation

In experiments where CDK2 activity must be preserved—such as cell cycle analysis, transcriptional regulation, or stem cell maintenance—BIM-X's 40-fold lower CDK2 potency compared to Ro 31-8220 makes it the preferred PKC inhibitor [1]. This reduces the risk of confounding cell cycle arrest or altered gene expression profiles.

Comparative Profiling of Bisindolylmaleimide PKC Inhibitors

BIM-X serves as a critical comparator in kinase selectivity panels due to its well-characterized, intermediate potency and distinct isoform profile . Its quantitative differentiation from GF109203X and Ro 31-8220 provides a benchmark for evaluating structure-activity relationships within the bisindolylmaleimide scaffold.

T-Cell Activation and Immune Synapse Research

BIM-X has been shown to block antigen-driven T-cell proliferation while sparing IL-2-induced responses [1]. This specific activity, combined with its defined PKC isoform selectivity, makes it a valuable reagent for dissecting T-cell receptor signaling pathways and autoimmune mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisindoylmaleimide X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.